molecular formula C13H14N4O3 B3746451 4-(4-nitro-1H-pyrazol-1-yl)-N-phenylbutanamide

4-(4-nitro-1H-pyrazol-1-yl)-N-phenylbutanamide

Cat. No.: B3746451
M. Wt: 274.28 g/mol
InChI Key: ILODJLHDFOKNNU-UHFFFAOYSA-N
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Description

4-(4-nitro-1H-pyrazol-1-yl)-N-phenylbutanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a nitro group and a phenylbutanamide moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitro-1H-pyrazol-1-yl)-N-phenylbutanamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Amidation: The nitrated pyrazole is reacted with 4-aminobutanamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitro-1H-pyrazol-1-yl)-N-phenylbutanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The pyrazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the phenylbutanamide moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(4-amino-1H-pyrazol-1-yl)-N-phenylbutanamide.

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Oxidized derivatives of the phenylbutanamide moiety.

Scientific Research Applications

4-(4-nitro-1H-pyrazol-1-yl)-N-phenylbutanamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action.

    Chemical Biology: It serves as a probe for studying cellular processes and pathways, helping to elucidate the role of specific proteins and signaling molecules.

    Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as conducting polymers and coordination complexes.

Mechanism of Action

The mechanism of action of 4-(4-nitro-1H-pyrazol-1-yl)-N-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function. The phenylbutanamide moiety can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-nitro-1H-pyrazol-1-yl)methanol: A similar compound with a hydroxyl group instead of the phenylbutanamide moiety.

    1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: A derivative with a piperidine ring instead of the phenylbutanamide moiety.

Uniqueness

4-(4-nitro-1H-pyrazol-1-yl)-N-phenylbutanamide is unique due to its specific combination of a nitro-substituted pyrazole ring and a phenylbutanamide moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-nitropyrazol-1-yl)-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-13(15-11-5-2-1-3-6-11)7-4-8-16-10-12(9-14-16)17(19)20/h1-3,5-6,9-10H,4,7-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILODJLHDFOKNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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